3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c20-13-14-3-1-4-15(11-14)19(25)21-6-7-23-8-9-24-18(23)12-16(22-24)17-5-2-10-26-17/h1-5,8-12H,6-7H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXRPFWQWQZESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the intermediate with benzamide under specific conditions such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the benzamide moiety
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and imidazo[1,2-b]pyrazole derivatives
Scientific Research Applications
3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with other pyrazoloimidazole derivatives, but key differences in substituents influence their biological and chemical profiles:
Key Observations :
- The target compound ’s pentafluorosulfanyl group enhances lipophilicity and metabolic stability compared to the silicon-protected ether in or the sulfonamide in .
- The trimethylsilyl group in serves as a protective moiety during synthesis but is absent in the final target compound, which prioritizes bioactive substituents.
Physicochemical Properties
Available data are sparse, but inferences can be drawn:
- Target Compound : High molecular weight (558.53 g/mol) and fluorinated groups suggest moderate solubility in organic solvents, suitable for oral administration .
- Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate : The silicon-protected group likely improves synthetic intermediate stability but may reduce aqueous solubility.
- N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide : Lower molecular weight (388.40 g/mol) and sulfonamide group may enhance solubility compared to the target compound.
Biological Activity
3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure
The compound features a cyano group , an imidazo[1,2-b]pyrazole moiety , and a furan ring , which are known to contribute to various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-b]pyrazole and furan derivatives exhibit significant anticancer and anti-inflammatory activities. The biological effects of this compound have been studied through various assays.
Anticancer Activity
Studies have shown that related compounds with similar structures exhibit potent cytotoxicity against several cancer cell lines. For instance, compounds with imidazo[1,2-b]pyrazole structures have demonstrated IC50 values in the micromolar range against breast cancer (MCF7), lung cancer (A549), and other cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Example Compound A | A549 | 26 |
| Example Compound B | NCI-H460 | 14.31 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar pyrazole derivatives has been evaluated through COX enzyme inhibition assays. For example, several pyrazole derivatives showed IC50 values lower than standard anti-inflammatory drugs like diclofenac.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Example Compound C | 3.25 | 17.82 |
The mechanism by which this compound exerts its effects is believed to involve the inhibition of key enzymes involved in cancer progression and inflammation. Specifically, it may target:
- Aurora Kinase : Inhibition leads to cell cycle arrest.
- Cyclooxygenase Enzymes (COX) : Reduction in prostaglandin synthesis results in decreased inflammation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A series of imidazo[1,2-b]pyrazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity.
- Anti-inflammatory Assessment : Compounds were evaluated for their ability to inhibit COX enzymes in vitro, showing promising results compared to traditional NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
